molecular formula C21H24N2O3 B10894733 N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10894733
M. Wt: 352.4 g/mol
InChI Key: PTDGAQBCSQJBSV-UNOMPAQXSA-N
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Description

N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethylpiperidine.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Formation of the Enone Moiety: The enone structure is formed through an aldol condensation reaction.

    Coupling with Benzamide: The final step involves coupling the enone intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the enone moiety, converting it to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]acetamide
  • N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]propionamide

Uniqueness

Compared to similar compounds, N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide stands out due to its specific benzamide group, which may confer unique binding properties and biological activities

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-11-16(2)14-23(13-15)21(25)19(12-18-9-6-10-26-18)22-20(24)17-7-4-3-5-8-17/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,22,24)/b19-12-

InChI Key

PTDGAQBCSQJBSV-UNOMPAQXSA-N

Isomeric SMILES

CC1CC(CN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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